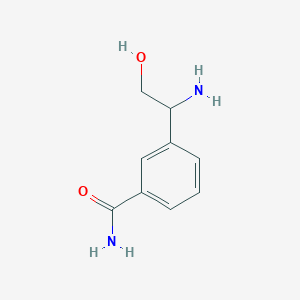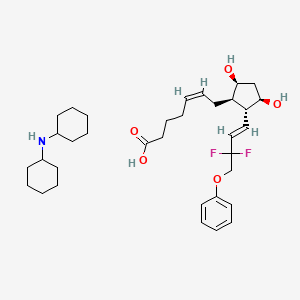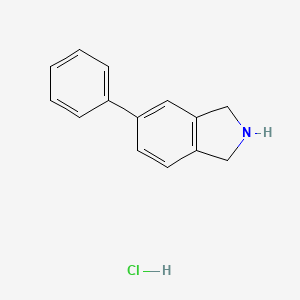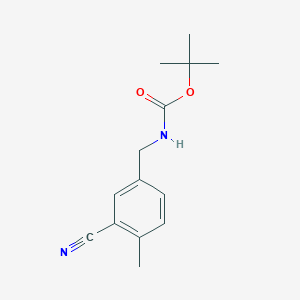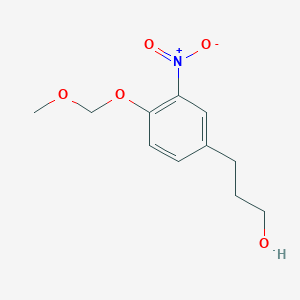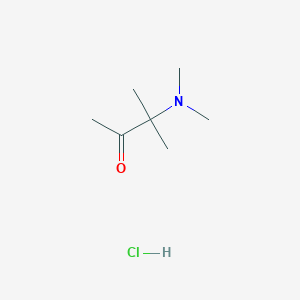
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride is an organic compound with a molecular formula of C6H14ClNO. It is a hydrochloride salt form of 3-(dimethylamino)-3-methylbutan-2-one, which is a tertiary amine. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-3-methylbutan-2-one hydrochloride typically involves the reaction of dimethylamine with a suitable precursor, such as 3-methyl-2-butanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Reaction Setup: The reaction is set up in a suitable solvent, such as methanol or ethanol.
Addition of Reagents: Dimethylamine is added to the reaction mixture containing 3-methyl-2-butanone.
Reaction Conditions: The reaction is carried out at a specific temperature, usually around room temperature or slightly elevated, to facilitate the reaction.
Isolation of Product: The product is isolated by evaporating the solvent and purifying the resulting solid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yields. The process may include:
Bulk Mixing: Large quantities of dimethylamine and 3-methyl-2-butanone are mixed in a reactor.
Controlled Reaction: The reaction is monitored and controlled to maintain optimal temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization or distillation to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution Reagents: Various halides or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 3-(dimethylamino)-3-methylbutan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The exact pathways and targets depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
3-Dimethylaminoacrolein: An organic compound with similar functional groups but different structural properties.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: A compound used in peptide synthesis and as a crosslinking agent.
Uniqueness
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride is unique due to its specific structure and reactivity. It offers distinct advantages in certain chemical reactions and applications, making it a valuable compound in various fields.
属性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC 名称 |
3-(dimethylamino)-3-methylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(9)7(2,3)8(4)5;/h1-5H3;1H |
InChI 键 |
YMISLJKYWBFECT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C)(C)N(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
